molecular formula C18H17N3OS B11224823 N-(2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentanecarboxamide

N-(2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentanecarboxamide

Cat. No.: B11224823
M. Wt: 323.4 g/mol
InChI Key: HOVUQSUVLXBKAY-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentane-1-carboxamide is a compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including optoelectronics, photocatalysis, and photodynamic therapy

Preparation Methods

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 2,1,3-benzothiadiazole derivatives with cyclopentanecarboxylic acid derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

N-(2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentane-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include specific solvents, temperature control, and catalysts to ensure the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism by which N-(2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentane-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to the desired biological or chemical effect. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-(2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentane-1-carboxamide can be compared with other benzothiadiazole derivatives, such as:

  • N-(2,1,3-benzothiadiazol-4-yl)-3-nitro-4-piperidin-1-ylbenzamide
  • N-(2,1,3-benzothiadiazol-4-yl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide

These compounds share a similar core structure but differ in their functional groups, leading to variations in their reactivity and applications. The uniqueness of N-(2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentane-1-carboxamide lies in its specific functional groups and the resulting properties, making it suitable for particular applications in research and industry .

Properties

Molecular Formula

C18H17N3OS

Molecular Weight

323.4 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C18H17N3OS/c22-17(19-14-9-6-10-15-16(14)21-23-20-15)18(11-4-5-12-18)13-7-2-1-3-8-13/h1-3,6-10H,4-5,11-12H2,(H,19,22)

InChI Key

HOVUQSUVLXBKAY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC4=NSN=C43

Origin of Product

United States

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